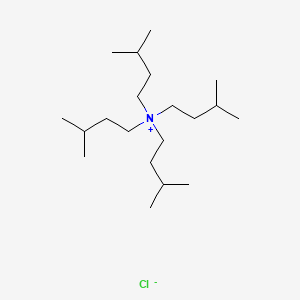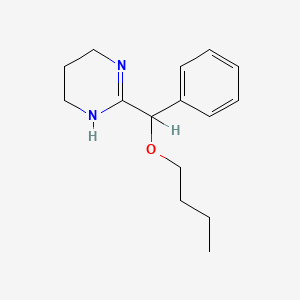![molecular formula C8H13NO6 B14686807 Butanoic acid, 4-[bis(carboxymethyl)amino]- CAS No. 28101-20-4](/img/structure/B14686807.png)
Butanoic acid, 4-[bis(carboxymethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[bis(carboxymethyl)amino]- is an organic compound with the molecular formula C8H13NO6 It is a derivative of butanoic acid, where the hydrogen atoms are replaced by carboxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[bis(carboxymethyl)amino]- typically involves the reaction of butanoic acid with carboxymethylating agents under controlled conditions. One common method is the reaction of butanoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of butanoic acid, 4-[bis(carboxymethyl)amino]- often involves large-scale chemical processes. These processes may include the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[bis(carboxymethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Butanoic acid, 4-[bis(carboxymethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[bis(carboxymethyl)amino]- involves its interaction with specific molecular targets and pathways. The carboxymethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid: The parent compound, which lacks the carboxymethyl groups.
4-Aminobutanoic acid: A related compound with an amino group instead of carboxymethyl groups.
4-(Dimethylamino)butanoic acid: Another derivative with a dimethylamino group.
Uniqueness
Butanoic acid, 4-[bis(carboxymethyl)amino]- is unique due to the presence of two carboxymethyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
28101-20-4 |
|---|---|
Formule moléculaire |
C8H13NO6 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
4-[bis(carboxymethyl)amino]butanoic acid |
InChI |
InChI=1S/C8H13NO6/c10-6(11)2-1-3-9(4-7(12)13)5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
XMSHZYRAXFYVIL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


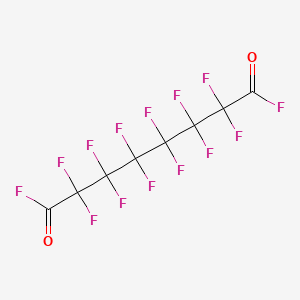

![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

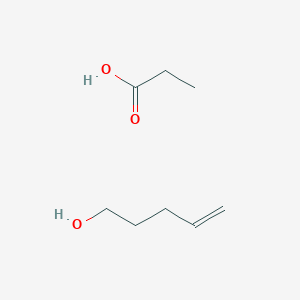
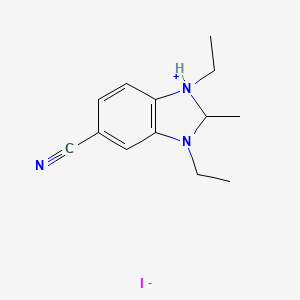
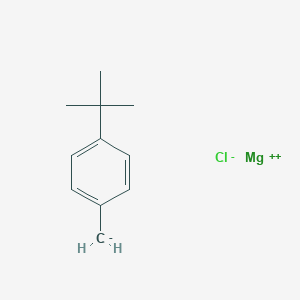
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
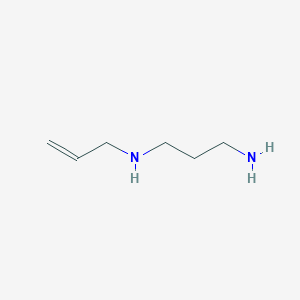
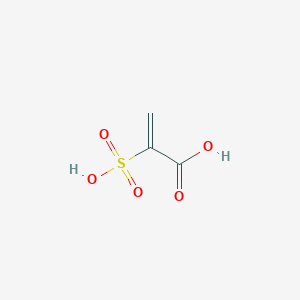
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
